molecular formula C22H19N3O4 B4232886 N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide

Cat. No. B4232886
M. Wt: 389.4 g/mol
InChI Key: SOXUXDUDHHYUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide, also known as ENPA-NONOate, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of nitric oxide donors and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide releases nitric oxide by reacting with thiol groups in the presence of oxygen. The nitric oxide released by N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide can then activate the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. cGMP is a second messenger that can regulate various physiological processes, including smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, which can lead to a decrease in blood pressure. It can also inhibit platelet aggregation, which can reduce the risk of thrombosis. In addition, N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has several advantages for lab experiments. It can release nitric oxide in a controlled manner, allowing researchers to investigate the role of nitric oxide in various physiological processes. It is also highly soluble in water and other polar solvents, making it easy to work with. However, N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has some limitations. It can be unstable in the presence of light and air, and its release of nitric oxide can be affected by pH and temperature.

Future Directions

There are several future directions for the use of N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide in scientific research. One area of interest is the investigation of its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been investigated for its potential use as a tool for studying the role of nitric oxide in cancer biology. Further research is needed to fully understand the potential applications of N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide in scientific research.

Scientific Research Applications

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research. It is a nitric oxide donor that can release nitric oxide in a controlled manner. Nitric oxide is a signaling molecule that plays a key role in many physiological processes, including vasodilation, neurotransmission, and immune response. N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been used in various studies to investigate the role of nitric oxide in these processes.

properties

IUPAC Name

N-[4-[ethyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-24(19-8-4-3-5-9-19)22(27)16-11-13-18(14-12-16)23-21(26)17-7-6-10-20(15-17)25(28)29/h3-15H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUXDUDHHYUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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